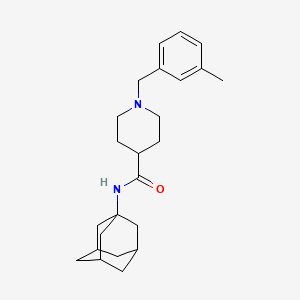
1-benzyl-N-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-benzyl-N-methyl-4-piperidinecarboxamide, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-benzyl-N-methyl-4-piperidinecarboxamide involves its interaction with the dopamine transporter. It binds to the transporter and inhibits the reuptake of dopamine, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in dopamine levels in the synaptic cleft, which leads to an improvement in motor function in Parkinson's disease patients. Additionally, it has been shown to have antidepressant and anxiolytic effects, which may be due to its interaction with the serotonin and norepinephrine transporters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-N-methyl-4-piperidinecarboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. Additionally, it has been shown to have a relatively low toxicity profile, which makes it safe for use in lab experiments. One of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-benzyl-N-methyl-4-piperidinecarboxamide. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of Parkinson's disease. Another direction is the investigation of the antidepressant and anxiolytic effects of this compound and its potential use in the treatment of depression and anxiety. Additionally, the potential use of this compound in the treatment of other neurological disorders such as schizophrenia and addiction warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action involves its interaction with the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. It has been shown to have therapeutic effects in Parkinson's disease, depression, and anxiety. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more potent and selective dopamine transporter inhibitors and the investigation of its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
1-benzyl-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, it has been shown to have antidepressant and anxiolytic effects, which makes it a potential candidate for the treatment of depression and anxiety.
Propriétés
IUPAC Name |
1-benzyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-14(17)13-7-9-16(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQRPOKJNOOUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4434415.png)


![1-[(4-methylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4434442.png)


![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)



![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)

